Spiro[indan-2,1'-cyclobutane]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[indan-2,1’-cyclobutane]-1-one is a unique spirocyclic compound characterized by a bicyclic structure where an indanone and a cyclobutane ring share a single carbon atom
Mechanism of Action
Target of Action
Spiro[indan-2,1’-cyclobutane]-1-one, also known as Spiro[3H-indene-2,1’-cyclobutane]-1-one, is a complex compound with a unique structureSimilar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a range of interactions with their targets, leading to various physiological changes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall efficacy .
Result of Action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indan-2,1’-cyclobutane]-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes or other suitable precursors under photochemical or thermal conditions . Another approach involves the intramolecular cyclization of suitable precursors, such as methylenecyclopropanes, in the presence of catalysts like polypyridyl iridium (III) under visible light .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Spiro[indan-2,1’-cyclobutane]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Spiro[indan-2,1’-cyclobutane]-1-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,2’-indan]-1-one
- Spiro[cyclopentane-1,2’-indan]-1-one
- Spiro[cyclohexane-1,2’-indan]-1-one
Uniqueness
Spiro[indan-2,1’-cyclobutane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclobutane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMCDIFOWIFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.